

Ethyl 8-Hydroxyoctanoate: A Comprehensive Technical Guide for the Advanced Synthesis Professional

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Compound of Interest

Compound Name:	<i>Ethyl 8-hydroxyoctanoate</i>
CAS No.:	93892-06-9
Cat. No.:	B3059051

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Abstract

Ethyl 8-hydroxyoctanoate is a bifunctional molecule of significant interest in modern organic synthesis and materials science. Possessing both a terminal hydroxyl group and an ethyl ester, this linear C10 aliphatic compound serves as a highly versatile intermediate. Its unique structure allows for orthogonal chemical modifications, making it a valuable building block for a diverse range of target molecules, from biodegradable polymers to complex pharmaceutical intermediates. This guide provides an in-depth examination of its synthesis, physicochemical properties, and key applications, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development. We will explore both classical chemical syntheses and emerging biocatalytic routes, detail its role as a monomer in advanced polymer systems, and provide the necessary spectroscopic and safety data for its effective utilization in a laboratory setting.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a synthesis intermediate begins with its fundamental properties. **Ethyl 8-hydroxyoctanoate** (CAS No. 93892-06-9) is typically a colorless liquid under standard conditions.[1] Its bifunctionality dictates its chemical behavior, with the hydroxyl group available for oxidation, etherification, or further esterification, while the ester moiety can undergo hydrolysis, transesterification, or reduction.

Physicochemical Properties

The key physical and chemical characteristics of **ethyl 8-hydroxyoctanoate** are summarized below, providing essential data for reaction planning, purification, and safety considerations.

Property	Value	Source(s)
IUPAC Name	ethyl 8-hydroxyoctanoate	[2]
CAS Number	93892-06-9	[3][4]
Molecular Formula	C ₁₀ H ₂₀ O ₃	[2][3]
Molecular Weight	188.26 g/mol	[1][2][3]
Appearance	Colorless liquid (predicted)	[1]
Boiling Point	258.19 °C (estimated at 760 mmHg)	[1][5]
Flash Point	97.50 °C (207.50 °F) (estimated)	[5]
Solubility	Soluble in water (1610 mg/L @ 25°C, est.), soluble in ethanol	[5][6]
logP (o/w)	1.88 - 1.94 (estimated)	[1][3]
SMILES	CCOC(=O)CCCCCO	[2][7]

Spectroscopic Data for Structural Elucidation

Accurate identification and purity assessment are critical. The following spectroscopic data are characteristic of **ethyl 8-hydroxyoctanoate**.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a primary tool for confirming the structure. The spectrum, typically recorded in CDCl_3 , shows distinct signals corresponding to the protons in different chemical environments.[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.12	Quartet (q)	2H	$-\text{OCH}_2\text{CH}_3$
3.64	Triplet (t)	2H	HOCH_2-
2.29	Triplet (t)	2H	$-\text{CH}_2\text{COO}-$
1.51 - 1.68	Multiplet	4H	$-\text{CH}_2\text{CH}_2\text{COO}-$, $\text{HOCH}_2\text{CH}_2-$
1.29 - 1.40	Multiplet	4H	$-(\text{CH}_2)_2-$ (central methylene groups)
1.25	Triplet (t)	3H	$-\text{OCH}_2\text{CH}_3$

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the key functional groups: the hydroxyl ($-\text{OH}$) and ester carbonyl ($\text{C}=\text{O}$) groups.

- Broad Absorbance ($\sim 3300\text{-}3400\text{ cm}^{-1}$): Characteristic of the O-H stretching vibration of the alcohol group.
- Strong Absorbance ($\sim 1735\text{ cm}^{-1}$): Corresponds to the $\text{C}=\text{O}$ stretching vibration of the ester functional group.
- Absorbance ($\sim 2850\text{-}2950\text{ cm}^{-1}$): Represents the C-H stretching of the aliphatic chain.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure. The monoisotopic mass is 188.14125 Da.[7] Electron ionization

(EI) would likely show a molecular ion peak (M^+) at m/z 188, along with characteristic fragments resulting from the loss of water (m/z 170), the ethoxy group (m/z 143), or cleavage adjacent to the functional groups.

Synthesis Methodologies: Pathways to a Versatile Intermediate

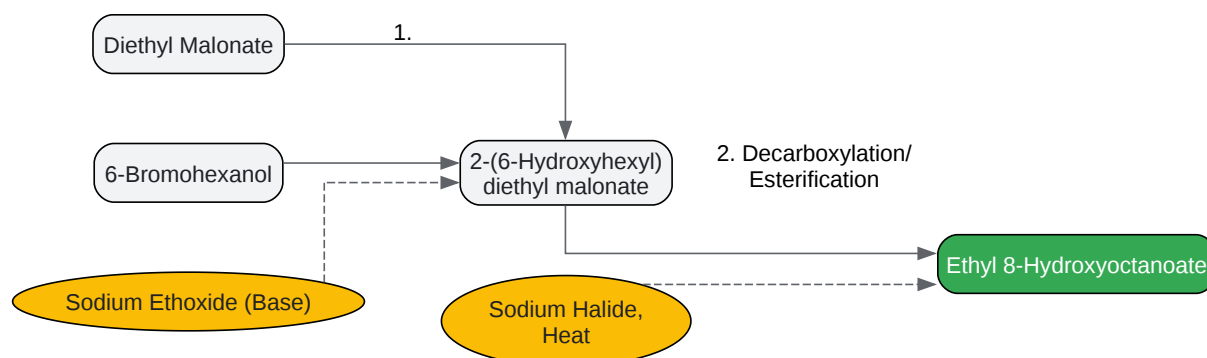
The synthesis of **ethyl 8-hydroxyoctanoate** can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, cost, scalability, and desired purity.

Chemical Synthesis: The Malonic Ester Route

A robust and well-documented method for constructing the carbon backbone of **ethyl 8-hydroxyoctanoate** is through a variation of the malonic ester synthesis. This approach builds the C8 chain by alkylating diethyl malonate with a C6 synthon bearing a protected or latent hydroxyl group.

A common industrial approach involves the reaction of 6-bromohexanol or 6-chlorohexan-1-ol with diethyl malonate in the presence of a strong base like sodium ethoxide.[8][9] The resulting intermediate, 2-(6-hydroxyhexyl) diethyl malonate, undergoes subsequent hydrolysis and decarboxylation to yield 8-hydroxyoctanoic acid, which is then esterified to the final product.[9][10] A more direct patented method involves heating the intermediate in a polar aprotic solvent with a sodium halide to directly form **ethyl 8-hydroxyoctanoate**. [8]

The causality behind this choice is the high reliability and predictability of the Williamson ether synthesis-like C-C bond formation and the subsequent well-understood Krapcho-like decarboxylation step, making it suitable for industrial scale-up.



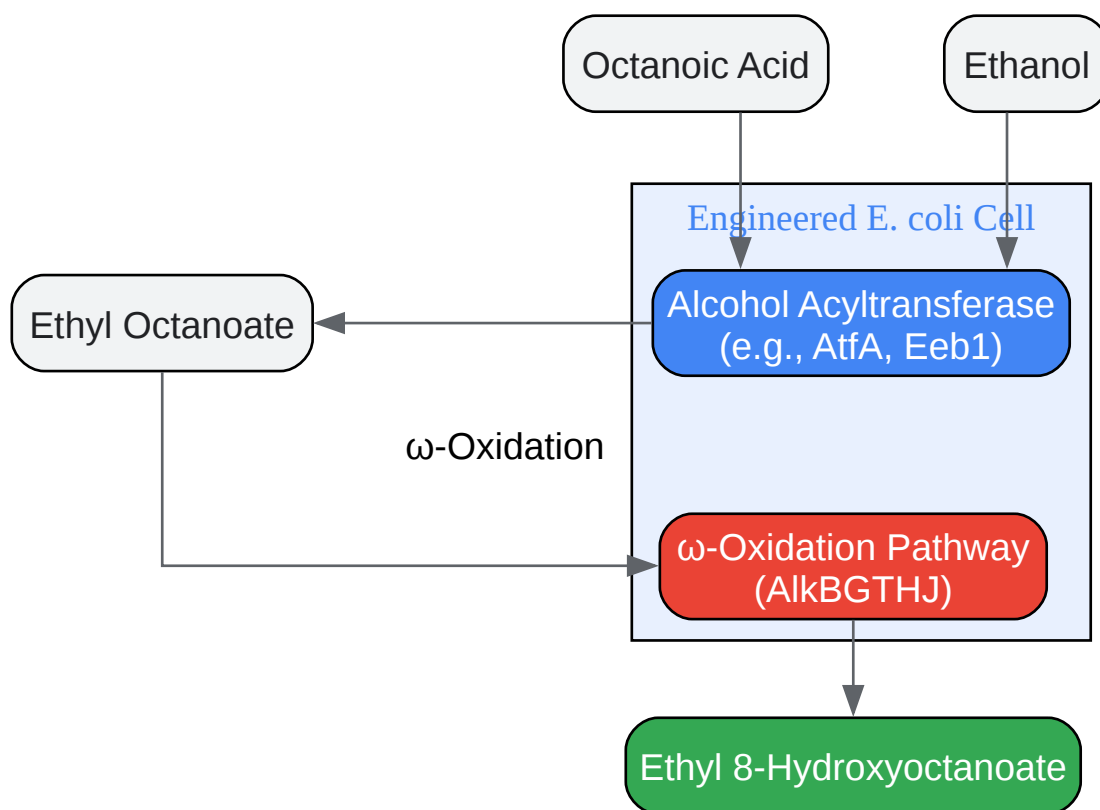
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Caption: Malonic ester synthesis route to **ethyl 8-hydroxyoctanoate**.

Biocatalytic Synthesis: A Green Chemistry Approach

In response to the growing demand for sustainable chemical processes, biocatalysis offers a compelling alternative. Whole-cell biocatalysis, utilizing genetically engineered microorganisms, can produce mono-ethyl dicarboxylic acids from fatty acids.[11] Specifically, *Escherichia coli* engineered with an ω -oxidation pathway and an alcohol acyltransferase can convert octanoic acid first into its ethyl ester (ethyl octanoate) and subsequently perform ω -oxidation to introduce the terminal hydroxyl group.[11]

This method's strength lies in its mild reaction conditions (ambient temperature and pressure), high specificity which reduces byproduct formation, and the use of renewable feedstocks.[12] The self-validating nature of this protocol comes from the inherent selectivity of the enzymes, ensuring the correct regio- and stereochemistry where applicable.



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Caption: Whole-cell biocatalytic workflow for **ethyl 8-hydroxyoctanoate**.

Core Applications as a Synthesis Intermediate

The true value of **ethyl 8-hydroxyoctanoate** lies in its utility as a versatile building block. Its two distinct functional groups can be addressed sequentially to build molecular complexity.

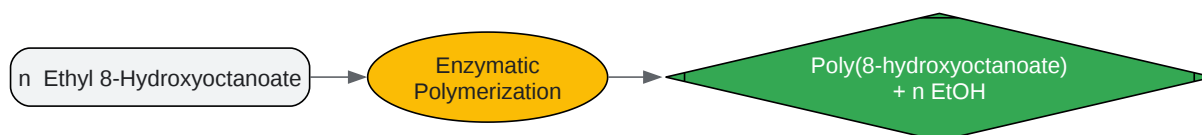
Monomer for Biodegradable Polyesters (PHAs)

A primary application of **ethyl 8-hydroxyoctanoate** is as a monomer for the synthesis of poly(8-hydroxyoctanoate), a type of medium-chain-length polyhydroxyalkanoate (mcl-PHA).[13] These biopolyesters are of immense interest due to their biodegradability, biocompatibility, and desirable elastomeric properties, which contrast with the more brittle nature of short-chain-length PHAs like poly(3-hydroxybutyrate).[13][14]

The synthesis is often achieved via enzymatic polymerization, a green chemistry route that avoids residual metal catalysts.[13] The resulting polymers are highly sought after for

applications in:

- Soft Tissue Engineering: Creating flexible and biocompatible scaffolds.[13]
- Drug Delivery Systems: Encapsulating therapeutic agents for controlled release.[15]
- Sustainable Packaging: Developing flexible and biodegradable packaging films.



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Caption: Polymerization of **ethyl 8-hydroxyoctanoate** into a PHA.

Intermediate in Pharmaceutical Synthesis

While direct applications are proprietary, the core structure is relevant to pharmacologically active molecules. The corresponding acid, 8-hydroxyoctanoic acid, is a documented intermediate for synthesizing compounds like octimibate, a hypolipidemic agent.[9][10] **Ethyl 8-hydroxyoctanoate** serves as a protected and more soluble precursor to this acid, allowing for cleaner reactions and easier handling during the early stages of a multi-step synthesis before final hydrolysis of the ester is required.

Experimental Protocols & Safety

Protocol: Malonic Ester Synthesis of Ethyl 8-Hydroxyoctanoate

This protocol is a generalized procedure based on established chemical principles described in the patent literature.[8][9]

Step 1: Formation of the Malonate Adduct

- To a stirred solution of sodium ethoxide (1.05 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 eq) dropwise at 0 °C.
- Allow the mixture to stir for 30 minutes at room temperature.
- Add 6-chlorohexan-1-ol (1.0 eq) dropwise to the solution.
- Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or GC-MS.
- After completion, cool the mixture and remove the ethanol under reduced pressure.
- Take up the residue in water and neutralize with dilute HCl. Extract the aqueous phase three times with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-(6-hydroxyhexyl) diethyl malonate.

Step 2: Decarboxylative Esterification

- Dissolve the crude intermediate from Step 1 in a suitable polar aprotic solvent (e.g., DMSO).
- Add sodium chloride (1.5 eq) and a small amount of water.
- Heat the mixture to 140-160 °C and maintain for 4-6 hours, monitoring for the evolution of CO₂ and the formation of the product.
- Cool the reaction mixture, dilute with water, and extract three times with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to afford pure **ethyl 8-hydroxyoctanoate**.

Analytical Characterization: HPLC Method

Purity assessment can be performed using reverse-phase HPLC.[16]

- Column: C18 column (e.g., Newcrom R1).[16]
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[16]
- Detection: UV (at ~210 nm) or Evaporative Light Scattering Detector (ELSD).

Safety and Handling

Ethyl 8-hydroxyoctanoate is considered a hazardous chemical and requires appropriate handling.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][17]
- Precautionary Measures:
 - P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area. [17]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]
 - P302+P352 & P305+P351+P338: In case of contact with skin or eyes, wash/rinse thoroughly with water.[17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[18][19]
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[17]

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